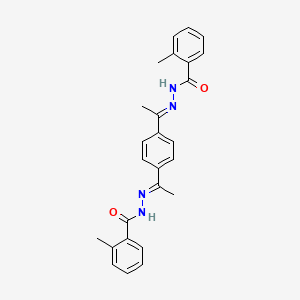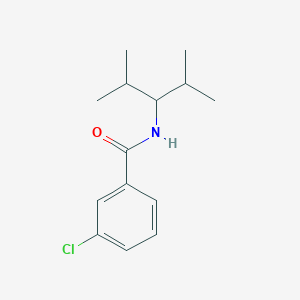
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide), also known as PEBP, is a compound that has been widely used in scientific research due to its unique chemical properties. PEBP is a hydrazide derivative that has been synthesized through a multi-step process, and it has shown promising results in various biological applications.
Mécanisme D'action
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) also inhibits the activity of histone deacetylases (HDACs), which are important regulators of gene expression.
Biochemical and Physiological Effects:
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumors, and reduce inflammation. N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has also been shown to protect against oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) is its ability to inhibit multiple enzymes and signaling pathways, which makes it a potent tool for studying various biological processes. However, N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) in scientific research. One potential area of research is the development of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide)-based therapeutics for cancer and inflammatory diseases. Another area of research is the use of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) as a fluorescent probe for detecting reactive oxygen species in living cells. Additionally, further studies are needed to investigate the potential toxicity and side effects of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) in vivo.
Méthodes De Synthèse
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) can be synthesized through a multi-step process that involves the reaction of 2-methylbenzohydrazide with 1,4-dibromobutane. The resulting compound is then reacted with 4-nitrobenzaldehyde to form the intermediate product, which is further reacted with ethylamine to obtain the final product, N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide).
Applications De Recherche Scientifique
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)bis(2-methylbenzohydrazide) has also been used as a fluorescent probe for detecting reactive oxygen species in cells.
Propriétés
IUPAC Name |
2-methyl-N-[(E)-1-[4-[(E)-C-methyl-N-[(2-methylbenzoyl)amino]carbonimidoyl]phenyl]ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-17-9-5-7-11-23(17)25(31)29-27-19(3)21-13-15-22(16-14-21)20(4)28-30-26(32)24-12-8-6-10-18(24)2/h5-16H,1-4H3,(H,29,31)(H,30,32)/b27-19+,28-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIJVCFTYUXFQR-MKYUKRCKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=C(C)C2=CC=C(C=C2)C(=NNC(=O)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C(/C2=CC=C(C=C2)/C(=N/NC(=O)C3=CC=CC=C3C)/C)\C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)

![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)

![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)
![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)


